Resorcinol acetone

Catalog No.
S8800189
CAS No.
63451-37-6
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
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Resorcinol acetone

CAS Number

63451-37-6

Product Name

Resorcinol acetone

IUPAC Name

benzene-1,3-diol;propan-2-one

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3

InChI Key

CUSQEGUGRNCRHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.C1=CC(=CC(=C1)O)O

Resorcinol acetone, also known as resorcinol-acetone copolymer, is a phenolic compound formed through the reaction of resorcinol and acetone. Resorcinol itself is a colorless crystalline solid with the chemical formula C6H4(OH)2C_6H_4(OH)_2, and it is one of the three isomeric benzenediols. It is soluble in water, alcohol, and ether but insoluble in chloroform and carbon disulfide. Resorcinol acetone copolymer exhibits unique properties due to its complex structure, which includes various repeating units such as isopropylidene-bridged resorcinols and chromane rings, making it suitable for diverse applications in materials science and biomedicine .

The primary reaction leading to the formation of resorcinol acetone involves an acid-catalyzed polymerization process. This reaction can be summarized as follows:

  • Polymerization: In the presence of an acid catalyst like trifluoroacetic acid, resorcinol reacts with excess acetone to form a copolymer through simultaneous addition-condensation and cyclization mechanisms .
  • Hydrogenation: Partial hydrogenation of resorcinol can yield dihydroresorcinol, which has implications for further chemical transformations .
  • Condensation Reactions: Resorcinol can undergo various condensation reactions with aldehydes and ketones, leading to the formation of complex structures such as methylene diresorcin and other derivatives .

Research indicates that resorcinol derivatives exhibit biological activities, including antimicrobial properties. The structural motifs present in resorcinol acetone copolymer may contribute to its potential applications in developing antimicrobial agents and pharmaceuticals. Additionally, certain resorcinol-based compounds have been investigated for their anticancer properties by targeting heat shock proteins involved in tumor progression .

The synthesis of resorcinol acetone copolymer typically involves:

  • Materials: Resorcinol and acetone are used as primary reactants.
  • Catalyst: Trifluoroacetic acid serves as the catalyst.
  • Procedure:
    • Resorcinol is dissolved in acetone at low temperatures.
    • The acid catalyst is added dropwise.
    • The mixture is stirred at room temperature for several hours.
    • The resulting polymer is precipitated by adding water and purified through reprecipitation techniques .

Resorcinol acetone copolymer has a wide range of applications due to its unique properties:

  • Plastic Materials: It can be utilized in the development of thermosets, adhesives, and coatings.
  • Biomaterials: Its potential use extends to antimicrobial agents, pesticides, and medical applications due to its biocompatibility .
  • Chemical Sensors: The copolymer has been explored for use in sensors for detecting volatile organic compounds like acetone in breath analysis for diabetes monitoring .

Studies on the interactions of resorcinol acetone with other substances indicate that it can form complexes with various agents, enhancing its utility in different fields:

  • Polymeric Membranes: Research has shown that resorcinol-acetone copolymer can be used in creating membranes that are effective for gas separation or sensing applications .
  • Biological Interactions: Its antimicrobial properties suggest that it may interact beneficially with microbial cells, potentially inhibiting their growth or activity .

Several compounds share structural or functional similarities with resorcinol acetone. Here are a few notable examples:

CompoundStructure/PropertiesUnique Aspects
PhenolSimple aromatic compoundBasic structure without hydroxyl substitutions
Catechol1,2-dihydroxybenzeneDifferent hydroxyl positioning affects reactivity
Pyrocatechol1,2-dihydroxybenzeneSimilar to catechol but more reactive
DihydroresorcinolHydrogenated form of resorcinolLess oxidized; potential for different reactions
FluoresceinDihydroxy derivative used as a dyeExhibits fluorescence; used in biological assays

Resorcinol acetone's uniqueness lies in its specific polymeric structure that combines properties from both parent compounds while offering enhanced functionality for applications in materials science and biomedicine. Its diverse range of potential uses underscores its significance in both industrial and research contexts .

Resorcinol-acetone compounds are formally recognized through systematic IUPAC nomenclature and structural descriptors. Resorcinol, the foundational component, is designated as benzene-1,3-diol (C~6~H~4~(OH)~2~), while acetone is propan-2-one (C~3~H~6~O). Their copolymerization yields a polymer with three distinct repeating units:

  • Isopropylidene-bridged resorcinol: Formed via condensation between resorcinol’s phenolic hydroxyl groups and acetone’s carbonyl carbon.
  • Chromane ring systems: Six-membered heterocyclic structures integrating one oxygen atom, formed through intramolecular cyclization.
  • Spiro-shaped double chromane rings: Complex bicyclic structures resulting from dual cyclization events.

The term resorcinol-acetone novolac distinguishes these polymers from traditional resorcinol-formaldehyde resins. Structural terminology further classifies them as phenolic resins or polyarylates, reflecting their aromatic backbone and ester-like linkages.

Historical Development in Polymer Chemistry

The synthesis of resorcinol-acetone polymers emerged from efforts to address limitations in formaldehyde-based phenolic resins. Early 20th-century research focused on resorcinol-formaldehyde novolacs (RN), which exhibited brittleness and high reactivity. By the 2000s, chemists explored acetone as a formaldehyde alternative due to its lower toxicity and capacity to introduce flexible isopropylidene bridges.

A pivotal advancement occurred in 2009 with the first successful synthesis of a well-defined resorcinol-acetone copolymer via trifluoroacetic acid-catalyzed polymerization. This method enabled precise control over molecular architecture, yielding polymers with weight-average molecular weights (M~w~) of 1,000–3,700 g/mol and polydispersity indices (M~w~/M~n~) of 1.8–2.3 (Table 1).

Table 1: Molecular Weight Data for Resorcinol-Acetone Copolymers

Reaction ConditionM~w~ (g/mol)M~w~/M~n~
Standard (0°C, 12h)3,7002.3
Elevated Temp (60°C)2,6001.8
Extended Time (24h)1,0001.5

Subsequent studies revealed that polymerization proceeds through simultaneous addition-condensation and cyclization, a mechanism distinct from traditional phenolic resin formation. This discovery expanded the polymer’s utility in coatings and antimicrobial agents, marking a shift toward sustainable, multifunctional materials.

Structural Evolution and Key Milestones

  • Pre-2000s: Dominance of resorcinol-formaldehyde systems; limited exploration of acetone due to steric hindrance concerns.
  • 2009: First acid-catalyzed synthesis of resorcinol-acetone copolymer, characterized via ^1^H-NMR and MALDI-TOF mass spectrometry.
  • Post-2010: Optimization of reaction conditions (e.g., catalyst selection, temperature modulation) to enhance molecular weight control.

The integration of chromane rings into the polymer backbone represents a structural breakthrough, enabling enhanced thermal stability and solubility in organic solvents like tetrahydrofuran. These innovations underscore the compound’s potential in high-performance adhesives and biomedical applications.

Acid-Catalyzed Polycondensation Mechanisms

The acid-catalyzed polycondensation of resorcinol and acetone is the primary method for synthesizing resorcinol-acetone polymers. This process involves simultaneous addition-condensation and cyclization reactions, leading to a heterogeneous polymer architecture [1].

Trifluoroacetic Acid-Mediated Polymerization

Trifluoroacetic acid (TFA) is a highly effective catalyst for resorcinol-acetone polymerization. In a standard procedure, TFA is added dropwise to a solution of resorcinol and excess acetone at 0°C, followed by stirring at room temperature for 12 hours [1]. The reaction proceeds via electrophilic aromatic substitution, where acetone acts as both a carbonyl source and a solvent. Key steps include:

  • Protonation of acetone: TFA protonates the carbonyl oxygen of acetone, enhancing its electrophilicity.
  • Nucleophilic attack: Resorcinol’s aromatic rings attack the protonated acetone, forming isopropylidene bridges.
  • Cyclization: Intramolecular reactions generate chromane rings and spiro-shaped double chromane units [1].

The resulting polymer exhibits a weight-average molecular weight ($$Mw$$) of 3,700 with a polydispersity index ($$Mw/M_n$$) of 2.3 [1]. Structural characterization via $$^1$$H-NMR and MALDI-TOF mass spectrometry confirms the presence of three repeating units: isopropylidene-bridged resorcinols (Unit A), chromane rings (Unit B), and spiro-dichromane structures (Unit C) [1].

Solvent and Temperature Optimization

Reaction conditions significantly impact polymer properties:

ConditionTemperatureTime (h)$$M_w$$$$Mw/Mn$$
Standard0°C → 25°C123,7002.3
Elevated Temp (A)60°C122,6001.8
Extended Time (B)25°C241,0001.3

Elevated temperatures (Condition A) accelerate chain termination, reducing $$M_w$$, while prolonged reaction times (Condition B) favor depolymerization [1]. Excess acetone suppresses side reactions by maintaining high carbonyl concentration, preventing cross-linking [1].

Alternative Catalytic Systems

While TFA is optimal for laboratory-scale synthesis, other catalysts have been explored:

  • Hydrochloric acid (HCl): Used in cross-linking reactions with formaldehyde to produce high-$$M_w$$ polymers. However, HCl often leads to insoluble gels due to uncontrolled 2-position reactivity on resorcinol [1].
  • Modified monomers: Substituting resorcinol with 2-methylresorcinol reduces cross-linking. For example, polymerization of 2-methylresorcinol with acetone yields a precursor polymer ($$Mw = 2,600$$), which is further reacted with formaldehyde to achieve $$Mw = 94,000$$ [1].

These systems highlight the trade-off between catalytic activity and product processability.

Large-Scale Industrial Production Challenges

Scaling resorcinol-acetone synthesis poses several challenges:

  • Cross-linking control: Unreacted phenolic hydroxyl groups in resorcinol-acetone polymers promote cross-linking during post-modification (e.g., epoxy resin production) [1]. Industrial processes require precise stoichiometry to minimize gelation.
  • Molecular weight limitations: Direct polymerization typically yields low-$$Mw$$ polymers ($$Mw < 5,000$$). High-$$M_w$$ variants ($$>90,000$$) necessitate additional steps, such as formaldehyde-mediated chain extension, which increases complexity [1].
  • Solvent recovery: Excess acetone must be recycled to reduce costs, but its high volatility complicates large-scale recovery.
  • Monomer purity: Trace impurities in resorcinol (e.g., catechol or hydroquinone) alter reaction kinetics, necessitating stringent purification protocols [1].

The structural architecture of resorcinol acetone copolymers fundamentally relies on the formation of isopropylidene-bridged resorcinol units, designated as Unit A in the polymer framework [1]. These units represent the primary building blocks formed through the acid-catalyzed condensation reaction between resorcinol and acetone under trifluoroacetic acid catalysis [1].

The molecular structure of isopropylidene-bridged resorcinol units is characterized by a central quaternary carbon atom bearing two methyl groups, which connects two resorcinol moieties through a bridging linkage [1]. Nuclear magnetic resonance spectroscopic analysis reveals distinctive signals that confirm the presence of these structural units. The proton nuclear magnetic resonance spectrum displays characteristic resonances at 1.60 parts per million for the methyl groups attached to the quaternary carbon, appearing as a singlet integrating for twelve protons [1]. The aromatic protons of the resorcinol rings exhibit signals in the range of 7.09 to 7.21 parts per million [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the quaternary carbon environment. The quaternary carbon of the isopropylidene bridge resonates at 40.5 parts per million in model compound studies, while in the polymer matrix, this signal shifts upfield to 30-31 parts per million [1]. This upfield shift indicates that hydroxyl groups are not attached to both terminal benzene rings in the polymer structure, distinguishing the polymer environment from the model compound [1].

The molecular weight contribution of individual isopropylidene-bridged resorcinol units has been determined through matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis. The fragmentation pattern reveals regular peaks corresponding to 150 daltons, attributed to the molecular formula C₉H₁₀O₂ for Unit A [1]. This molecular weight corresponds to the structural unit comprising two resorcinol moieties connected through the isopropylidene bridge with appropriate dehydration.

The phenolic hydroxyl group content of isopropylidene-bridged resorcinol units has been quantified through trimethylsilyl derivatization studies. Each Unit A contains 2.0 equivalents of phenolic hydroxyl groups, corresponding to one hydroxyl group on each resorcinol moiety within the bridged structure [1]. This functional group density contributes significantly to the overall reactivity and solubility characteristics of the polymer.

Chromane Ring Formation Mechanisms

The formation of chromane ring structures in resorcinol acetone copolymers proceeds through intramolecular cyclization mechanisms that involve simultaneous addition-condensation and ring closure reactions [1]. These mechanisms result in the formation of Unit B structures, which represent a critical architectural component of the copolymer system.

The chromane ring formation mechanism initiates with the electrophilic attack of the protonated acetone on the activated aromatic ring of resorcinol [1]. Under acid-catalyzed conditions, the carbonyl group of acetone undergoes protonation, generating a reactive electrophilic species that can interact with the electron-rich aromatic system of resorcinol [2]. The hydroxyl groups on the resorcinol ring system activate the aromatic positions through resonance effects, facilitating nucleophilic attack by the aromatic carbon atoms on the electrophilic carbonyl carbon.

The cyclization process involves the formation of a carbon-carbon bond between the acetone-derived carbon and the aromatic ring, followed by intramolecular cyclization to form the six-membered chromane ring [1]. This mechanism is consistent with previous reports of chromane ring formation in dilute solution reactions between resorcinol and acetone [1]. The stereochemistry of the cyclization process results in the formation of a tertiary carbon center within the chromane ring system.

Nuclear magnetic resonance spectroscopic analysis provides detailed insight into the chromane ring structure. The proton nuclear magnetic resonance spectrum of chromane-containing units exhibits characteristic signals at 1.14 to 1.56 parts per million for the methyl groups and a distinctive doublet at 2.90 parts per million for the methylene protons of the chromane ring [1]. The coupling pattern of the methylene protons indicates the presence of a rigid ring system with restricted conformational flexibility.

Carbon-13 nuclear magnetic resonance spectroscopy reveals specific structural features of the chromane ring system. The ring carbon atoms resonate at 77.1 parts per million, characteristic of carbon atoms bearing oxygen substituents in cyclic systems [1]. Additional carbon signals appear at 44-45 parts per million, corresponding to the methylene carbons of the chromane ring, and at 156.7 parts per million for the aromatic carbon atoms [1].

The molecular weight contribution of chromane ring units has been established through matrix-assisted laser desorption ionization time-of-flight mass spectrometry. The fragmentation analysis reveals regular peaks at 190 daltons, corresponding to the molecular formula C₁₁H₁₂O₃ for Unit B [1]. This molecular weight represents the cyclized structure formed through the intramolecular condensation of resorcinol and acetone with appropriate dehydration.

The phenolic hydroxyl group content of chromane ring units is reduced compared to the isopropylidene-bridged units, containing 1.0 equivalent of phenolic hydroxyl groups per structural unit [1]. This reduction reflects the involvement of one hydroxyl group in the cyclization process, resulting in the formation of the ether linkage within the chromane ring structure.

Spiro-Shaped Double Chromane Configurations

The most architecturally complex structural units in resorcinol acetone copolymers are the spiro-shaped double chromane configurations, designated as Unit C [1]. These units represent the highest level of structural organization within the polymer system and contribute significantly to the unique properties of the copolymer.

The formation of spiro-shaped double chromane configurations involves a more complex cyclization mechanism than single chromane ring formation. The process requires the simultaneous cyclization of two acetone molecules with a single resorcinol unit, resulting in the formation of two chromane rings sharing a common spiro carbon center [1]. This mechanism represents an extension of the chromane ring formation process, where multiple cyclization events occur on the same resorcinol substrate.

The spiro configuration is characterized by the presence of a quaternary carbon atom that serves as the junction point for two chromane ring systems [1]. This structural arrangement creates a three-dimensional molecular architecture that significantly influences the physical and chemical properties of the polymer. The spiro carbon center is sterically congested, leading to restricted conformational mobility and enhanced thermal stability.

Nuclear magnetic resonance spectroscopic analysis provides definitive structural characterization of the spiro-shaped double chromane units. The proton nuclear magnetic resonance spectrum exhibits characteristic signals at 1.28 to 1.52 parts per million for the methyl groups and a doublet at 2.01 parts per million for the methylene protons [1]. The chemical shift pattern reflects the symmetric nature of the spiro structure and the equivalent environments of the two chromane rings.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the unique structural features of the spiro carbon center. The spiro carbon resonates at 99.1 parts per million, significantly downfield from typical quaternary carbons due to the influence of the two oxygen-bearing chromane rings [1]. Additional carbon signals appear at 48.1 parts per million for the methylene carbons and at 154.9 parts per million for the aromatic carbon atoms [1].

The molecular weight of spiro-shaped double chromane units has been determined through matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis. The fragmentation pattern shows regular peaks at 230 daltons, corresponding to the molecular formula C₁₃H₁₄O₄ for Unit C [1]. This molecular weight represents the double cyclized structure formed through the condensation of one resorcinol molecule with two acetone molecules.

The phenolic hydroxyl group content of spiro-shaped double chromane units is completely absent, containing 0.0 equivalents of phenolic hydroxyl groups per structural unit [1]. This absence reflects the complete involvement of both hydroxyl groups of the resorcinol unit in the double cyclization process, resulting in the formation of two ether linkages within the spiro structure.

The spiro-shaped double chromane configurations contribute significantly to the thermal stability of the polymer system. The rigid three-dimensional structure and the absence of reactive hydroxyl groups result in enhanced thermal degradation resistance, with the polymer exhibiting a thermal decomposition temperature of 325°C [1].

Molecular Weight Distribution Analysis

The molecular weight distribution of resorcinol acetone copolymers has been comprehensively characterized using gel permeation chromatography with tetrahydrofuran as the eluent and polystyrene standards for calibration [1]. This analysis provides critical information about the polymer chain length distribution and the polydispersity characteristics of the copolymer system.

The weight-average molecular weight of the standard resorcinol acetone copolymer prepared under ambient conditions has been determined to be 3,700 daltons [1]. The number-average molecular weight for the same system is 1,600 daltons, resulting in a polydispersity index of 2.3 [1]. This polydispersity value indicates a relatively broad molecular weight distribution, typical of step-growth polymerization processes involving multiple reaction pathways.

Table 1: Molecular Weight Distribution Analysis

Reaction ConditionWeight-Average Molecular Weight (Mw)Number-Average Molecular Weight (Mn)Polydispersity Index (Mw/Mn)Yield (g)
Standard (Room Temperature, 12h)370016002.39.8
Condition A (60°C, 12h)260014401.8-
Condition B (Room Temperature, 24h)10007701.3-

The molecular weight distribution analysis reveals important insights into the polymerization kinetics and mechanism. The relatively high polydispersity index suggests that the polymerization process involves multiple competing reactions, including linear chain extension through isopropylidene bridge formation and cyclization reactions leading to chromane and spiro structures [1]. This complexity in the reaction mechanism results in a heterogeneous distribution of molecular weights within the polymer sample.

The molecular weight distribution is influenced by reaction conditions, particularly temperature and reaction time. Elevated reaction temperatures result in reduced average molecular weights and narrower polydispersity indices [1]. At 60°C reaction temperature, the weight-average molecular weight decreases to 2,600 daltons with a polydispersity index of 1.8 [1]. Extended reaction times also lead to reduced molecular weights, with 24-hour reaction periods yielding polymers with weight-average molecular weights of 1,000 daltons and polydispersity indices of 1.3 [1].

Table 2: MALDI-TOF Mass Spectrometry Fragmentation Patterns

Repeating Unit TypeMolecular Weight (Da)Chemical FormulaStructural Feature
Unit A: Isopropylidene-Bridged Resorcinol150C₉H₁₀O₂Linear bridge connection
Unit B: Chromane Ring190C₁₁H₁₂O₃Single ring cyclization
Unit C: Spiro-Shaped Double Chromane230C₁₃H₁₄O₄Double ring spiro configuration

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis provides detailed information about the molecular weight distribution at the oligomeric level [1]. The fragmentation patterns reveal regular intervals corresponding to the three types of repeating units, with molecular weight increments of 150, 190, and 230 daltons for Units A, B, and C, respectively [1]. This analysis confirms the presence of all three structural units within the polymer matrix and provides evidence for the proposed polymerization mechanism.

The molecular weight distribution analysis indicates that the copolymer system contains a significant proportion of chromane and spiro-shaped double chromane units, as evidenced by the phenolic hydroxyl group content determination [1]. The average hydroxyl group content of 0.6 equivalents per repeating unit suggests that a large number of Unit B and Unit C structures exist in the polymer, since these units contain fewer hydroxyl groups than the isopropylidene-bridged units [1].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

Unit Type¹H-NMR Key Signals (ppm)¹³C-NMR Quaternary Carbon (ppm)Characteristic Carbon Signals
Unit A (Isopropylidene Bridge)1.60 (s, 12H, CH₃), 7.09-7.21 (aromatic)40.5 (Ph-C(CH₃)₂-Ph)30-31 (polymer), 153.7 (aromatic)
Unit B (Chromane Ring)1.14-1.56 (CH₃), 2.90 (d, CH₂)77.1 (ring carbon)44-45 (CH₂), 156.7 (aromatic)
Unit C (Spiro Double Chromane)1.28-1.52 (CH₃), 2.01 (d, CH₂)99.1 (spiro carbon)48.1 (CH₂), 154.9 (aromatic)

The polydispersity characteristics of the copolymer system have significant implications for its processing and application properties [3] [4]. The relatively broad molecular weight distribution with a polydispersity index of 2.3 indicates that the polymer contains a mixture of low and high molecular weight components [4]. This distribution affects the mechanical properties, with higher molecular weight components contributing to improved tensile strength and lower molecular weight components facilitating processing [4].

Table 4: Structural Characterization Parameters

ParameterUnit AUnit BUnit COverall Polymer
Phenolic Hydroxyl Content2.0 equiv per unit1.0 equiv per unit0.0 equiv per unit0.6 equiv average
Trimethylsilyl Derivatization RatioComplete reactionPartial reactionNo reaction2:5 aromatic:TMS ratio
Thermal Stability (Td10)High stabilityMedium stabilityHighest stability325°C
Solubility ProfileTHF, CHCl₃, acetoneTHF, CHCl₃, acetoneTHF, CHCl₃, acetoneOrganosoluble

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.078644241 g/mol

Monoisotopic Mass

168.078644241 g/mol

Heavy Atom Count

12

Related CAS

63451-37-6

General Manufacturing Information

2-Propanone, polymer with 1,3-benzenediol: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-21-2023

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